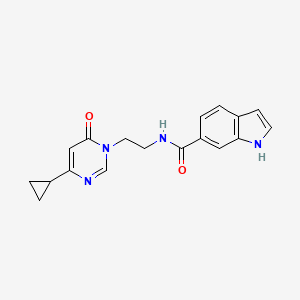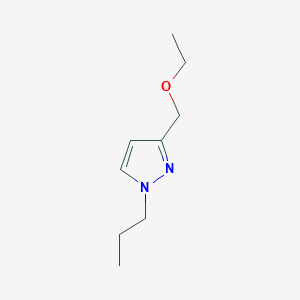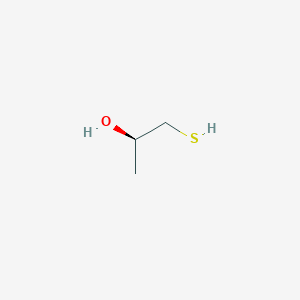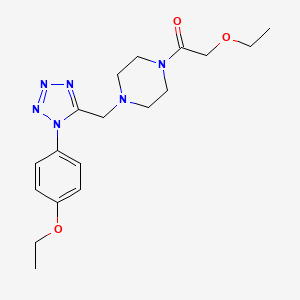
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide is not directly detailed in the provided papers. However, similar compounds have been synthesized and characterized using techniques such as NMR, FT-IR, and MS, as well as single crystal X-ray structural analysis. For instance, a related compound with a pyrimidine ring system was synthesized and characterized in paper , where the authors used 13C NMR, 1H NMR, FT-IR, and MS for characterization. The structure was confirmed by X-ray diffraction, and the optimized structure was computed via DFT. This suggests that a similar approach could be used for the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of the compound of interest can be analyzed using DFT, as demonstrated in paper . The optimized structure computed via DFT can be compared with the structure determined using X-ray diffraction to ensure consistency. The packing of molecules in the solid state, which is often dominated by hydrogen bonds, can also provide insights into the molecular structure and its stability.
Chemical Reactions Analysis
While the specific chemical reactions involving N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide are not described, the papers provide examples of biological activities that similar compounds exhibit. For example, the compound in paper showed anti-proliferative activity on A375 cells, and molecular docking was used to analyze the binding mode with PI3Kγ. This indicates that the compound may also engage in biological interactions that could be studied using similar methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be inferred from their structural characteristics and the functional groups present. For example, the presence of the indole and pyrimidine rings, as seen in papers and , suggests that the compound may exhibit certain electronic and photophysical properties. The antibacterial and antioxidant activities of similar compounds, as reported in paper , also provide a basis for predicting the potential biological properties of the compound .
Case Studies
Although no specific case studies are provided for the compound of interest, the papers do present related studies. Paper includes a case study on the anti-proliferative activity of a similar compound, and paper evaluates the antibacterial and antioxidant activities of a series of pyrimidine-5-carboxamides. These studies can serve as a reference for potential applications and biological effects that may be associated with N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activity
- Anticancer Potential : Research has indicated that derivatives of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide, with a substituted 2-amino pyrimidine moiety, demonstrate significant in vitro anticancer activity. These compounds were tested against various cancer cells like HeLa, HepG2, and MCF-7, showing over 70% growth inhibition in some cases. The nature of the substituent group on the pyrimidine ring notably influences their anti-proliferative activity (Gokhale et al., 2017).
- Antimicrobial Properties : Certain molecules in this class, especially those with fluoro/chloro groups, have been found to possess potent antimicrobial activity. These compounds also displayed minimal toxicity to benign cells, suggesting their potential as antimicrobial agents (Gokhale et al., 2017).
Molluscicidal and Antibiotic Properties
- Molluscicidal Properties : Derivatives of this compound, particularly those involving thiazolo[5,4-d]pyrimidines, have shown molluscicidal properties. These compounds could be effective against organisms like B. alexandrina snails, which are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
- Potential as Antibiotics : Indole derivatives, including those similar to the compound , have been studied for their antibiotic properties. They show effectiveness against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antiinflammatory Activity
- Compounds related to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide have been synthesized and evaluated for their antiinflammatory activity. Some derivatives exhibited significant antiinflammatory effects with lower ulcerogenic liability compared to standard drugs like indomethacin (Verma et al., 1994).
Antituberculosis Potential
- Indole-2-carboxamides, closely related to the compound , have been identified as effective against mycobacteria, indicating their potential as antituberculosis agents. These compounds displayed promising in vitro activity and favorable pharmacokinetic properties in rodents, further supporting their use as antituberculosis agents (Kondreddi et al., 2013).
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17-10-16(12-1-2-12)21-11-22(17)8-7-20-18(24)14-4-3-13-5-6-19-15(13)9-14/h3-6,9-12,19H,1-2,7-8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYAGVCMLJYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2548585.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2548589.png)
![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)



![Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2548600.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2548606.png)